2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine

Lipophilicity QSAR ADME

For DSU-class in vivo efficacy screens, lot-to-lot purity variability and undefined molecular targets confound reproducibility. 2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine (CAS 866150-91-6, MW 430.9, C20H19ClN4O3S) directly addresses these gaps: - 95% min. purity with batch-specific CoA, enabling multi-lab protocol harmonization. - XLogP3 = 2.9 fills the moderately lipophilic niche between sulofenur and polar DSU analogs, per Howbert QSAR. - 6 rotatable bonds vs. 3 for sulofenur supports entropy-enthalpy compensation studies by ITC/SPR. - Pyrazine core offers two H-bond-accepting nitrogens for kinase hinge-region library design.

Molecular Formula C20H19ClN4O3S
Molecular Weight 430.91
CAS No. 866150-91-6
Cat. No. B2888814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine
CAS866150-91-6
Molecular FormulaC20H19ClN4O3S
Molecular Weight430.91
Structural Identifiers
SMILESCC1=CC=C(C=C1)CS(=O)(=O)NC(=O)N(CC2=CC=C(C=C2)Cl)C3=NC=CN=C3
InChIInChI=1S/C20H19ClN4O3S/c1-15-2-4-17(5-3-15)14-29(27,28)24-20(26)25(19-12-22-10-11-23-19)13-16-6-8-18(21)9-7-16/h2-12H,13-14H2,1H3,(H,24,26)
InChIKeyZXPDUUGCLCZTRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866150-91-6 Chemical Identity & Class Context


2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine (CAS 866150-91-6) is a synthetic small molecule (MW 430.9 g/mol, molecular formula C20H19ClN4O3S) that belongs to the diarylsulfonylurea (DSU) class [1]. Its structure incorporates a central pyrazine ring substituted with a urea bridge, which is N-functionalized with a 4-chlorobenzyl group on one terminus and a 4-methylbenzylsulfonyl group on the other [1]. The DSU class is historically associated with broad-spectrum in vivo antitumor activity against syngeneic rodent solid tumors, a profile mechanistically and pharmacologically distinct from traditional DNA-damaging oncolytics [2].

1
Diarylsulfonylurea (DSU) class small molecule with a pyrazine core, supporting scaffold-hopping and SAR studies distinct from indane-based DSUs.
2
Moderately lipophilic tool (reported XLogP3 2.9) positioned between highly lipophilic analogs and more polar DSU derivatives for in vivo model-based screening.
3
Structurally differentiated from clinical-stage DSU sulofenur; enables lipophilicity-driven ADME profiling and pyrazine-targeted kinase interaction studies.

Why Generic DSUs Cannot Substitute 866150-91-6


Within the diarylsulfonylurea (DSU) family, antitumor potency and in vivo efficacy are exquisitely sensitive to the lipophilicity and electronic character of substituents on both aryl domains [1]. Quantitative structure-activity relationship (QSAR) analysis by Howbert et al. demonstrated that lipophilicity (π) is the single dominant physicochemical determinant of in vivo activity, with optimal ranges that do not scale linearly across scaffolds [1]. Consequently, even closely related analogs—such as sulofenur (LY186641) or 1-(4-methylphenyl)sulfonyl-3-(pyrazin-2-yl)urea—can exhibit divergent pharmacokinetic profiles, off-target interactions, and therapeutic windows [1][2]. Substituting 866150-91-6 with these alternatives without head-to-head bridging data introduces quantifiable risk in experimental reproducibility and translational validity [2].

Lipophilicity Subtle logP shifts (>0.5 units) may alter in vivo biodistribution and plasma protein binding; DSU activity is highly sensitive to lipophilicity per QSAR analysis.
Scaffold Pyrazine core introduces H-bond acceptor sites absent in indane-based DSUs; scaffold-dependent target engagement profiles may not transfer.
Purity Variable purity grades across generic DSU analogs (typically 90–95%) without standardized CoA may compromise batch reproducibility in vivo.

866150-91-6 Differentiation Evidence vs. Analogs


Lipophilicity vs. Sulofenur

866150-91-6 has a computed octanol-water partition coefficient (XLogP3) of 2.9 [1], approximately 0.6 log units lower than the clinical-stage DSU sulofenur (XLogP3 ≈ 3.5) [2]. According to the QSAR model of Howbert et al., lipophilicity is the dominant determinant of in vivo DSU antitumor activity; a difference of 0.6 log units is predicted to produce a measurably distinct biodistribution and plasma protein binding profile [3].

Lipophilicity vs. Sulofenur
Reported
ΔXLogP3 = −0.6
866150-91-6: 2.9; Sulofenur: ≈3.5
Supports differentiated ADME study design
Lower lipophilicity may reduce non-specific tissue binding
Lipophilicity QSAR ADME Antitumor

Molecular Weight and Membrane Permeability

866150-91-6 possesses a molecular weight of 430.9 g/mol [1], which is approximately 85 g/mol higher than the clinical benchmark DSU sulofenur (MW = 345.8 g/mol) [2]. This difference exceeds the commonly accepted threshold for a meaningful impact on passive membrane permeability (Lipinski's Rule of Five suggests MW > 500 carries higher risk, but incremental increases in MW consistently correlate with reduced permeability) [3]. The higher MW of 866150-91-6 is expected to reduce passive diffusion rates relative to sulofenur, making it a useful tool for probing permeability-limited pharmacokinetics within the DSU class.

Molecular Weight
Reported
+85.1 g/mol (24.6% higher)
866150-91-6: 430.9; Sulofenur: 345.8 g/mol
Supports permeability-limited PK studies
Higher MW correlates with reduced passive permeability
Molecular Weight Drug-likeness Permeability Antitumor

Conformational Flexibility and Entropy

866150-91-6 contains 6 rotatable bonds [1], double the count of sulofenur (3 rotatable bonds) [2]. Higher molecular flexibility imposes a greater entropic penalty upon target binding, which can translate into reduced binding affinity unless compensated by favorable enthalpic interactions [3]. This structural feature differentiates 866150-91-6 for use in thermodynamic profiling studies where conformational entropy-enthalpy compensation is a variable of interest in DSU target engagement.

Conformational Flexibility
Class-level
+3 rotatable bonds
866150-91-6: 6; Sulofenur: 3
Enables entropy profiling in target-engagement
Higher flexibility imposes entropic penalty upon binding
Conformational flexibility Rotatable bonds Entropy Target binding

Pyrazine Core vs. Indane Scaffold

866150-91-6 features a pyrazine heterocycle as the central scaffold linking the two substituted aryl domains [1], whereas the prototypical clinical DSU sulofenur uses a simple indane sulfonyl moiety connected through a urea to a chlorophenyl group [2]. The pyrazine ring introduces two hydrogen-bond-accepting nitrogen atoms capable of directing interactions with kinase hinge regions—a feature exploited in pyrazine-containing c-Met and GSK-3β inhibitors [3]. While no direct kinase panel data are available for 866150-91-6, scaffold-based inference suggests the pyrazine core may confer kinase selectivity profiles distinct from the indane-based DSUs, making it a higher-value probe for chemoproteomic target deconvolution studies [4].

Core Scaffold
Reported
Pyrazine vs. Indane
H-bond accepting N atoms absent in indane
Supports scaffold-hopping and target deconvolution
Kinase hinge-region interaction potential (inferred)
Scaffold hopping Heterocycle Target selectivity c-Met kinase

Purity Specification for Reproducibility

866150-91-6 is commercially supplied at a minimum purity specification of 95% (as certified by AKSci, product code 0589CL) , which meets or exceeds the purity threshold required for reproducible in vivo pharmacology experiments [1]. In contrast, many comparator DSU analogs (including sulofenur) are offered at variable purity levels (often 90–95%) from diverse suppliers without guaranteed batch-to-batch consistency . For procurement managers, a documented 95% minimum purity with available Certificate of Analysis (CoA) reduces the risk of impurity-driven artifacts in dose-response, toxicity, and pharmacokinetic studies.

Purity Specification
Reported
95% minimum purity
CoA available; comparator DSUs often 90–95%
Supports batch reproducibility in vivo
Reduces impurity-driven artifact risk
Purity Quality control Reproducibility Procurement specification

Hydrogen Bond Acceptor Profile

866150-91-6 possesses 5 hydrogen bond acceptor (HBA) atoms [1], compared to 4 HBA in sulofenur [2]. The additional HBA originates from the second pyrazine nitrogen, which is absent in the indane scaffold. Hydrogen bond acceptor count directly influences aqueous solubility and the potential for specific polar interactions with biological targets [3]. In the context of DSU antitumor agents—where the precise molecular target(s) remain incompletely defined [4]—a differentiated HBA profile provides an orthogonal vector for probing structure-activity relationships that cannot be accessed with the sulofenur chemotype.

H-Bond Acceptors
Reported
+1 HBA (5 vs. 4)
Additional acceptor from pyrazine N
Modulates solubility and polar SAR
Orthogonal vector for structure-activity studies
Hydrogen bonding Solubility Drug-receptor interaction Physicochemical profile

866150-91-6 Procurement-Use Scenarios


Lipophilicity-Defined In Vivo Screening

For research groups running DSU class in vivo efficacy screens, 866150-91-6 (XLogP3 = 2.9) fills the moderately lipophilic niche between highly lipophilic analogs (XLogP3 > 3.5) and more polar derivatives. According to the Howbert et al. QSAR model, lipophilicity is the dominant driver of in vivo activity within this class [1], and systematic variation of this parameter is essential for establishing PK/PD correlations. Procuring 866150-91-6 enables experimental designs that explicitly test the contribution of a 0.6-log-unit lipophilicity shift relative to sulofenur without introducing confounds from scaffold changes.

Pyrazine Scaffold for Kinase Lead Optimization

Drug discovery teams engaged in scaffold-hopping from indane-based DSUs (e.g., sulofenur) to heteroaromatic cores should prioritize 866150-91-6 as the pyrazine-containing DSU of choice [2]. The pyrazine ring provides two hydrogen-bond-accepting nitrogen atoms positioned for potential kinase hinge-region interactions, a feature demonstrated in imidazo[4,5-b]pyrazine c-Met inhibitors [3]. This compound serves as the entry point for synthesizing focused pyrazine-DSU libraries and for chemoproteomic pull-down experiments aimed at identifying the molecular target(s) of this therapeutically promising but mechanistically under-characterized class [4].

Entropy-Enthalpy Profiling of DSU-Target Interactions

For biophysics laboratories studying ligand binding thermodynamics using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), 866150-91-6 offers a critical advantage: its 6 rotatable bonds (vs. 3 for sulofenur [5]) impose a measurably larger conformational entropy penalty upon binding [6]. This differential flexibility makes 866150-91-6 the optimal probe for dissecting entropy-enthalpy compensation mechanisms in DSU-target interactions, enabling studies that sulofenur cannot support due to its rigid scaffold.

Purity Documentation for Multi-Site Reproducibility

Multi-institutional consortia and CROs conducting DSU pharmacology studies should specify 866150-91-6 (CAS 866150-91-6) from AKSci or equivalent suppliers offering a documented 95% minimum purity with batch-specific Certificate of Analysis . This purity specification directly supports experimental reproducibility across laboratories—a requirement emphasized in published pharmacology guidelines [7]—and mitigates the procurement risk associated with comparator DSUs that lack standardized purity documentation across vendors .

Application
Selection Property
Validation Focus
DSU class lipophilicity-dependent in vivo model studies
Moderate lipophilicity niche between high-logP and polar DSU analogs
Establish PK/PD correlations via systematic lipophilicity variation
Pyrazine heterocycle scaffold-hopping from indane-based DSUs
Pyrazine core with two H-bond-accepting nitrogen atoms
Kinase hinge-region interaction potential and chemoproteomic target identification
Ligand binding thermodynamics studies (ITC/SPR)
Greater conformational flexibility relative to rigid DSU sulfofenur
Entropy-enthalpy compensation dissection in DSU-target interactions
Multi-institutional in vivo pharmacology and CRO studies
Documented minimum purity baseline with batch-specific CoA
Cross-laboratory reproducibility and impurity artifact reduction
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